INCB16562

Description

Properties

CAS No. |

933768-63-9 |

|---|---|

Molecular Formula |

C19H11Cl2N5 |

Molecular Weight |

380.2 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene |

InChI |

InChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26) |

InChI Key |

DVCPYUTZIIXGFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl |

Appearance |

Solid powder |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

INCB 16562 INCB-16562 INCB16562 |

Origin of Product |

United States |

Foundational & Exploratory

INCB16562 (Ruxolitinib): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB16562, also known as ruxolitinib, is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] Dysregulation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and hematological malignancies.[3][4] this compound was developed to target this pathway, offering a therapeutic strategy for diseases characterized by aberrant JAK/STAT activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Selective JAK1/2 Inhibition

This compound functions as an ATP-competitive inhibitor of the kinase activity of both JAK1 and JAK2.[5][6] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, survival, and inflammation.[4]

This compound's primary mechanism involves the inhibition of JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins, particularly STAT3 and STAT5.[3][7] This disruption of the JAK/STAT signaling cascade is central to its therapeutic effects.[7]

Signaling Pathway Diagram

Caption: this compound inhibits JAK1/2, blocking STAT3 phosphorylation and downstream signaling.

Preclinical Data

In Vitro Kinase and Cell-Based Assays

This compound demonstrates potent and selective inhibition of JAK1 and JAK2 in enzymatic and cell-based assays.

| Assay Type | Target | IC50 (nM) | Reference |

| Kinase Assay | JAK1 | 3.3 | [2] |

| Kinase Assay | JAK2 | 2.8 | [2] |

| Kinase Assay | JAK3 | 428 | [2] |

| Kinase Assay | TYK2 | 19 | [2] |

| IL-6-induced STAT3 Phosphorylation | - | 281 | [8] |

| Ba/F3-JAK2 V617F Proliferation | - | 127 | [8] |

Cellular Effects in Hematological Malignancies

Preclinical studies have shown that this compound effectively inhibits the proliferation and survival of malignant cells from various hematological cancers.

-

Multiple Myeloma: this compound potently inhibits IL-6-induced STAT3 phosphorylation in multiple myeloma cells.[2] It also inhibits the proliferation and survival of IL-6-dependent myeloma cell lines and primary bone marrow-derived plasma cells from multiple myeloma patients.[2] The mechanism of cell death involves the induction of caspase activation and apoptosis, which is at least partially attributed to the suppression of Mcl-1 expression.[2] Furthermore, this compound abrogates the protective effects of bone marrow stromal cells and sensitizes myeloma cells to dexamethasone, melphalan, and bortezomib.[2]

-

Lymphoma: In a panel of lymphoma cell lines, this compound demonstrated activity, with IC50 values at 48 hours ranging from 1 to 9 µM.[9] The drug was also active in primary Diffuse Large B-cell Lymphoma (DLBCL) cells.[9] Sensitivity to this compound was associated with the downregulation of the anti-apoptotic proteins Bcl-xL and Mcl-1.[9] Synergistic effects were observed when this compound was combined with the Bcl-2 inhibitor ABT-737.[9]

In Vivo Xenograft Models

Oral administration of this compound has demonstrated significant antitumor activity in mouse xenograft models of hematological malignancies.

-

Multiple Myeloma: In a murine xenograft model using INA-6.Tu1 multiple myeloma cells, oral administration of this compound at doses of 5, 25, and 75 mg/kg resulted in a dose-dependent inhibition of STAT3 phosphorylation in the tumors.[10]

-

Hodgkin Lymphoma and Primary Mediastinal B-cell Lymphoma (PMBL): In xenograft models using L-428 (Hodgkin lymphoma) and Karpas-1106P (PMBL) cell lines, treatment with this compound (45.0 mg/kg) significantly prolonged the survival of the mice compared to the control group.[11][12]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology: Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with varying concentrations of this compound in a buffer containing a peptide substrate and ATP. The reaction is allowed to proceed for a defined period at room temperature before being stopped. The level of substrate phosphorylation is then quantified, typically using a fluorescence- or luminescence-based method. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

Western Blot Analysis for Phospho-STAT3

Cell Lines:

-

HEL 92.1.7 (Erythroleukemia)[13]

-

INA-6 (Multiple Myeloma)[10]

-

HDLM-2, L-428, L-540 (Hodgkin Lymphoma)[11]

Antibodies:

-

Primary Antibody: Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)[13]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

Protocol:

-

Cells are treated with this compound at desired concentrations and for specified durations.

-

Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk in TBST.

-

The membrane is incubated with the primary antibody against phospho-STAT3 overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

-

The membrane is often stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[13]

Cell Viability (MTS) Assay

Cell Lines:

-

Various lymphoma cell lines[9]

-

Hodgkin lymphoma (HDLM-2, L-428, L-540) and PMBL (Karpas-1106P) cell lines[11]

Protocol:

-

Cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After the desired incubation period (e.g., 24, 48, 72 hours), MTS reagent is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[11]

Murine Xenograft Model

Animal Strain:

-

Severe Combined Immunodeficient (SCID) mice or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[11][14]

Cell Lines for Injection:

Protocol:

-

Human tumor cells are injected subcutaneously into the flank of the mice.

-

Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally (e.g., by gavage) at specified doses (e.g., 45-75 mg/kg) and schedules (e.g., once or twice daily).[10][11][12]

-

The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, or for pharmacodynamic assessments, tumors can be harvested for analysis (e.g., Western blotting for p-STAT3).[10]

-

Survival is monitored as a primary endpoint in some studies.[11][12]

Clinical Data

This compound (ruxolitinib) has undergone extensive clinical evaluation and is approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.

Myelofibrosis (COMFORT-I Trial)

The COMFORT-I trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study in patients with intermediate-2 or high-risk myelofibrosis.[1][15]

| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | P-value | Reference |

| ≥35% reduction in spleen volume at 24 weeks | 41.9% | 0.7% | <0.001 | [15] |

| ≥50% improvement in Total Symptom Score at 24 weeks | 45.9% | 5.3% | <0.001 | [15] |

Dosing: The starting dose of ruxolitinib was 15 mg or 20 mg twice daily, based on the patient's baseline platelet count.[1][15]

T-Cell Lymphoma (Phase II Study)

A Phase II, biomarker-driven study evaluated ruxolitinib in patients with relapsed or refractory T-cell lymphoma (NCT02974647).[3][16][17]

| Patient Cohort | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |

| Cohort 1 (JAK/STAT mutation) | 28% | 44% | [17] |

| Cohort 2 (≥30% pSTAT3 expression) | 31% | 46% | [17] |

| Cohort 3 (Neither) | 12% | 18% | [17] |

Dosing: Patients received ruxolitinib 20 mg twice daily.[3]

Conclusion

This compound (ruxolitinib) is a selective inhibitor of JAK1 and JAK2 that effectively targets the dysregulated JAK/STAT signaling pathway implicated in various hematological malignancies. Its mechanism of action, characterized by the inhibition of STAT phosphorylation, leads to reduced cell proliferation and survival, and the induction of apoptosis in malignant cells. Extensive preclinical and clinical studies have demonstrated its therapeutic efficacy, leading to its approval for several indications. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important targeted therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Ruxolitinib (#83405) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks <i>in vivo</i> tumor growth | Haematologica [haematologica.org]

- 11. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Ruxolitinib | Cell Signaling Technology [cellsignal.com]

- 14. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of Ruxolitinib in Relapsed or Refractory T or NK Cell Lymphoma | Clinical Research Trial Listing [centerwatch.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Technical Whitepaper: The Role of JAK Inhibitors in the JAK/STAT Signaling Pathway, with a Focus on Ruxolitinib (INCB018424)

Disclaimer: Publicly available scientific literature and clinical data for a compound specifically designated "INCB16562" are not available. This document uses Ruxolitinib (INCB018424) , a well-characterized JAK1/JAK2 inhibitor developed by Incyte, as a representative molecule to provide a detailed technical overview of JAK inhibition within the JAK/STAT pathway, in line with the structural and content requirements of the original request.

Introduction to the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of cytokines, hormones, and growth factors. This pathway plays a fundamental role in hematopoiesis, immune response, inflammation, and cell growth. The core components of the pathway include cytokine receptors, the four members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the seven members of the STAT family of transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).

The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand (e.g., a cytokine) to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.

STAT proteins, which are recruited to these phosphorylated sites via their SH2 domains, are subsequently phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, dissociate from the receptor, and translocate to the nucleus. Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription and leading to a coordinated cellular response. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and certain cancers, making it a key target for therapeutic intervention.

Caption: The canonical JAK/STAT signaling pathway, from cytokine binding to gene transcription.

Ruxolitinib (INCB018424): A Potent JAK1/JAK2 Inhibitor

Ruxolitinib (formerly INCB018424) is an orally bioavailable, potent, and selective inhibitor of the Janus-associated kinases JAK1 and JAK2. It functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and JAK2 and preventing the phosphorylation and activation of downstream STAT proteins. This inhibition effectively dampens the overactive signaling characteristic of diseases like myelofibrosis (MF) and polycythemia vera (PV). The primary therapeutic effect of ruxolitinib in these conditions is the reduction of splenomegaly and the alleviation of systemic symptoms.

Mechanism of Action

Ruxolitinib exerts its therapeutic effect by directly targeting the catalytic activity of JAK1 and JAK2. In myeloproliferative neoplasms, a common mutation (V617F) in the pseudokinase domain of JAK2 leads to constitutive, cytokine-independent activation of the kinase, driving uncontrolled cell proliferation. Ruxolitinib binds to the ATP-binding pocket of both wild-type and V617F-mutated JAK2, as well as JAK1, thereby blocking their kinase activity. This leads to a dose-dependent inhibition of the phosphorylation of STAT3 and STAT5, which are key downstream mediators of the pathogenic signaling in these diseases. The consequence is a reduction in the proliferation of hematopoietic cells and decreased production of pro-inflammatory cytokines.

Caption: Ruxolitinib competitively inhibits ATP binding to JAK1/JAK2, blocking STAT phosphorylation.

Quantitative Data

The inhibitory activity and selectivity of ruxolitinib have been characterized in various biochemical and cellular assays. The data below is compiled from publicly available research.

Table 1: Biochemical Inhibitory Activity of Ruxolitinib

| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |

| JAK1 | 3.3 | Biochemical Kinase Assay | |

| JAK2 | 2.8 | Biochemical Kinase Assay | |

| JAK2 V617F | 2.8 | Biochemical Kinase Assay | |

| JAK3 | 428 | Biochemical Kinase Assay | |

| TYK2 | 19 | Biochemical Kinase Assay |

Table 2: Cellular Activity of Ruxolitinib

| Cell Line / Condition | Endpoint | IC₅₀ (nM) | Reference |

| HEL (JAK2 V617F) | Inhibition of STAT5 Phosphorylation | 129 | |

| Ba/F3-EpoR-JAK2 V617F | Inhibition of Cell Proliferation | 120 | |

| UT-7 (EPO-stimulated) | Inhibition of Cell Proliferation | 407 | |

| In vitro erythroid colony formation (PV patients) | Inhibition of Colony Formation | 67 |

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize JAK inhibitors like ruxolitinib.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against isolated JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP (Adenosine triphosphate), often radiolabeled with ³³P (γ-³³P-ATP).

-

Test compound (Ruxolitinib) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well filter plates.

-

Scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of ruxolitinib in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Setup: In each well of a 96-well plate, combine the recombinant JAK enzyme, the peptide substrate, and the diluted test compound.

-

Initiation: Start the kinase reaction by adding γ-³³P-ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.

-

Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate while allowing unincorporated ATP to pass through.

-

Washing: Wash the filter plate multiple times with a wash buffer to remove residual free γ-³³P-ATP.

-

Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for a typical in vitro biochemical kinase assay to determine IC₅₀.

Protocol: Cellular Phospho-STAT Inhibition Assay

Objective: To measure the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A cytokine-dependent cell line (e.g., UT-7, TF-1).

-

Cytokine (e.g., Erythropoietin (EPO) or GM-CSF).

-

Test compound (Ruxolitinib).

-

Cell culture medium, serum.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Antibodies: Primary antibody against phospho-STAT5 (pSTAT5) and total STAT5.

-

Detection system (e.g., ELISA, Western Blot, or flow cytometry-based kits).

Methodology:

-

Cell Culture: Culture the cells according to standard protocols. Prior to the experiment, starve the cells of serum and cytokines for several hours to reduce basal signaling.

-

Compound Treatment: Pre-incubate the starved cells with various concentrations of ruxolitinib for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of the relevant cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification of pSTAT:

-

ELISA/Western Blot: Quantify the levels of pSTAT5 and total STAT5 in the cell lysates. Normalize the pSTAT5 signal to the total STAT5 signal.

-

Flow Cytometry: Alternatively, fix and permeabilize the cells, then stain with a fluorescently-labeled anti-pSTAT5 antibody and analyze by flow cytometry.

-

-

Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control (no compound). Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Ruxolitinib (INCB018424) serves as a paradigm for targeted therapy against diseases driven by aberrant JAK/STAT signaling. Its potent and selective inhibition of JAK1 and JAK2 has been extensively validated through a combination of biochemical and cellular assays, which demonstrate its ability to block the key pathological mechanisms in myeloproliferative neoplasms. The experimental protocols outlined herein represent the foundational methods used in the discovery and characterization of such kinase inhibitors, providing a clear pathway from initial biochemical screening to cellular proof-of-concept. This integrated understanding of the pathway, the inhibitor's mechanism, and the methods for its evaluation is crucial for professionals in drug development and biomedical research.

INCB16562: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2, discovered and developed by Incyte Corporation. This document provides an in-depth technical overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of its enzymatic potency, detailed experimental protocols for key in vitro and in vivo studies, and a visualization of its target signaling pathway.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. This compound was developed as a selective inhibitor of JAK1 and JAK2, aiming to therapeutically target this pathway with precision.[1]

Discovery and Selectivity

This compound was identified through a focused drug discovery program at Incyte.[2] It is an ATP-competitive inhibitor with a distinct selectivity profile across the JAK family.

Enzymatic Potency

The inhibitory activity of this compound against the catalytic domains of the four human JAK family members was determined in enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate a high affinity for JAK1 and JAK2, with notable selectivity over JAK3.[2]

| Kinase | IC50 (nM) |

| JAK1 | 2.2[2] |

| JAK2 | 0.25[2] |

| JAK3 | 10.1[2] |

| TYK2 | 2.7[2] |

| Table 1: Enzymatic potency of this compound against JAK family kinases. |

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the kinase activity of JAK1 and JAK2. This, in turn, blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. The inhibition of the JAK/STAT signaling cascade leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.[1]

Signaling Pathway

The canonical JAK/STAT signaling pathway initiated by cytokine binding to its receptor is the primary target of this compound. The binding of a cytokine induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound intervenes at the initial step of this cascade by inhibiting JAK activation.

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Studies

Objective: To determine the in vitro inhibitory potency of this compound against the catalytic domains of JAK family kinases.

Methodology:

-

Enzyme Source: Partially purified, N-terminal FLAG-tagged recombinant proteins corresponding to the catalytic domains of human JAK1, JAK2, JAK3, or Tyk2 were used.

-

Substrate: A biotinylated peptide (biotin-EQEDEPEGDY-FEWLE) served as the substrate for phosphorylation.

-

Assay Principle: The assay measures the kinase-catalyzed phosphorylation of the peptide substrate.

-

Procedure: a. The kinase reaction was initiated by incubating the respective JAK enzyme, the peptide substrate, and ATP in a suitable reaction buffer. b. This compound was added at various concentrations to determine its inhibitory effect. c. The extent of phosphorylation was quantified using a Homogeneous Time Resolved Fluorescence (HTRF) detection method.

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

Objective: To assess the effect of this compound on the proliferation and viability of multiple myeloma cell lines.

Methodology:

-

Cell Line: The IL-6 dependent human multiple myeloma cell line, INA-6, was used.

-

Culture Conditions: INA-6 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of recombinant human IL-6.

-

Procedure: a. Cells were seeded in 96-well plates. b. This compound was added at a range of concentrations. c. The plates were incubated for 72 hours. d. Cell viability was assessed using a commercial MTS assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells, and IC50 values were determined.

Objective: To evaluate the effect of this compound on the phosphorylation of STAT3 in multiple myeloma cells.

Methodology:

-

Cell Stimulation: INA-6 cells were stimulated with 1 ng/mL of human IL-6 to induce STAT3 phosphorylation.

-

Treatment: Cells were treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: Cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: a. The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). b. The membrane was incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). c. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. e. To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against total STAT3.

In Vivo Studies

Objective: To assess the in vivo antitumor efficacy of orally administered this compound in a mouse xenograft model of multiple myeloma.

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: The tumorigenic subclone of the INA-6 cell line, INA-6.Tu1, was used to establish subcutaneous xenografts.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally with this compound or vehicle control.

-

Endpoint Analysis: a. Tumor Growth: Tumor volume was measured regularly using calipers. b. Pharmacodynamic Marker: At the end of the study, tumors were harvested, and the levels of phosphorylated STAT3 in tumor lysates were analyzed by Western blotting to confirm target engagement.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Summary and Future Directions

This compound is a potent and selective JAK1/2 inhibitor with demonstrated preclinical efficacy in models of multiple myeloma. Its ability to inhibit the JAK/STAT signaling pathway translates to the suppression of tumor cell proliferation and survival both in vitro and in vivo. While preclinical data on its oral bioavailability suggests it is suitable for in vivo studies, detailed pharmacokinetic parameters from these studies are not publicly available. Further clinical development would be necessary to fully elucidate the therapeutic potential of this compound in various hematological malignancies and other diseases driven by dysregulated JAK/STAT signaling.

Experimental Workflows

Caption: Preclinical development workflow for this compound.

References

INCB16562: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB16562 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] It has demonstrated significant preclinical activity in various hematological malignancies, most notably multiple myeloma. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.

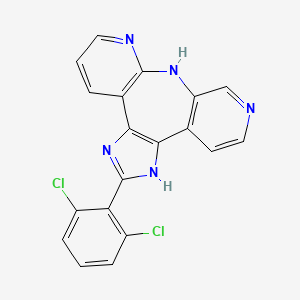

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 2-(2,6-dichlorophenyl)-1,8-dihydroimidazo[4,5-d]dipyrido[2,3-b:4',3'-f]azepine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 933768-63-9 | |

| Molecular Formula | C₁₉H₁₁Cl₂N₅ | |

| Molecular Weight | 380.23 g/mol | |

| IUPAC Name | 2-(2,6-dichlorophenyl)-1,8-dihydroimidazo[4,5-d]dipyrido[2,3-b:4',3'-f]azepine | |

| SMILES | ClC1=C(C(N2)=NC3=C2C4=CC=CN=C4NC5=CN=CC=C35)C(Cl)=CC=C1 | |

| Appearance | Solid | |

| Solubility | Information not publicly available | |

| pKa | Information not publicly available | |

| LogP | Information not publicly available |

Pharmacological Properties and Mechanism of Action

This compound is a selective inhibitor of the Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of numerous cytokines and growth factors that are implicated in the pathogenesis of various cancers, including multiple myeloma.[2]

Kinase Selectivity

This compound exhibits high selectivity for JAK1 and JAK2 over other members of the JAK family, particularly JAK3.[1][2] This selectivity is advantageous as the inhibition of JAK3 is associated with immunosuppressive effects. The IC₅₀ values for this compound against the four human JAK family members are presented below.

| Kinase | IC₅₀ (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | >400 |

| TYK2 | 53 |

A broader kinase selectivity profile against a wider panel of kinases is essential for a comprehensive understanding of the compound's specificity and potential off-target effects. While a complete public dataset is not available, this compound has been described as being highly selective for JAK1 and JAK2.[1]

Mechanism of Action in Multiple Myeloma

In multiple myeloma, the JAK-STAT pathway is often constitutively activated, promoting tumor cell proliferation, survival, and drug resistance. This compound exerts its anti-myeloma effects by inhibiting JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in myeloma cells.[2]

The following diagram illustrates the signaling pathway targeted by this compound in multiple myeloma.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of this compound's activity. The following are representative protocols based on published studies involving JAK inhibitors and multiple myeloma.

In Vitro JAK1/JAK2 Enzyme Assay

This protocol outlines a method to determine the in vitro potency of this compound against JAK1 and JAK2 enzymes.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted)

-

33P-γ-ATP

-

Filter plates and scintillation counter or non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a reaction mixture containing the JAK enzyme, peptide substrate, and assay buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated 33P-γ-ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

The following diagram illustrates the general workflow for a kinase inhibition assay.

Multiple Myeloma Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of this compound on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., U266, RPMI 8226, MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well microplates

-

Plate reader

Procedure:

-

Seed multiple myeloma cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere or stabilize for a few hours or overnight.

-

Treat the cells with serially diluted this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Xenograft Model of Multiple Myeloma

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of multiple myeloma.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Multiple myeloma cell line (e.g., RPMI 8226 or MM.1S)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intravenously inject a suspension of multiple myeloma cells into the mice.

-

Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly using calipers. For systemic models, monitor for signs of disease progression (e.g., hind limb paralysis, weight loss).

-

Once tumors reach a palpable size (e.g., 100-200 mm³) or signs of disease are evident, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily).[3]

-

Monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

The logical relationship for conducting a xenograft study is depicted below.

Conclusion

This compound is a promising JAK1/2 inhibitor with demonstrated preclinical efficacy in multiple myeloma. Its selectivity profile and mechanism of action make it a valuable tool for researchers investigating the role of the JAK-STAT pathway in cancer and for the development of novel therapeutic strategies. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, along with representative experimental protocols to facilitate further research. As with any experimental compound, it is imperative to consult detailed, peer-reviewed publications for specific and validated protocols.

References

- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB16562 (Baricitinib) in Myeloproliferative Neoplasms: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB16562, also known as INCB028050 and more widely recognized as Baricitinib (Olumiant®), is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2. While Baricitinib has undergone successful clinical development and received approval for the treatment of inflammatory conditions such as rheumatoid arthritis, its development trajectory for myeloproliferative neoplasms (MPNs) has been primarily limited to the preclinical stage. This technical guide provides an in-depth overview of the core preclinical data for this compound in the context of MPNs, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The available data suggest that this compound effectively targets the dysregulated JAK-STAT signaling pathway, a hallmark of MPNs, demonstrating promising activity in preclinical models. However, a notable absence of extensive clinical trial data for MPN indications suggests a strategic shift in its clinical development focus.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. The discovery of activating mutations in the JAK-STAT signaling pathway, most notably the JAK2V617F mutation present in the majority of patients with polycythemia vera (PV) and a significant proportion of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF), has established JAK2 as a key therapeutic target.[1] Somatic mutations in the thrombopoietin receptor (MPL), such as MPLW515L, also lead to constitutive activation of the JAK-STAT pathway and are implicated in a subset of ET and PMF cases.[1]

This compound (Baricitinib) was developed by Incyte Corporation as a small molecule inhibitor of JAK1 and JAK2.[2][3] Its mechanism of action is centered on competing with ATP for the ATP-binding site in the kinase domain of JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs).[4][5] This inhibition of the JAK-STAT pathway aims to curtail the uncontrolled cell proliferation and inflammatory cytokine production that drive the pathophysiology of MPNs.

Mechanism of Action: Targeting the JAK-STAT Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which in the context of MPNs, promotes cell survival and proliferation.

This compound (Baricitinib) directly interferes with this process by inhibiting the catalytic activity of JAK1 and JAK2. This leads to a reduction in the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5, which are constitutively activated in MPN cells.[6][7] The abrogation of STAT signaling by this compound results in the downregulation of genes involved in cell cycle progression and survival, ultimately leading to apoptosis in malignant cells.[4]

Quantitative Preclinical Data

The preclinical activity of this compound (Baricitinib) has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Baricitinib)

| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 |

| JAK1 | 5.9 | 1x |

| JAK2 | 5.7 | ~1x |

| TYK2 | 53 | ~9x |

| JAK3 | >400 | >68x |

| Data from enzyme assays.[2][3] |

Table 2: Preclinical Pharmacokinetic Parameters of Baricitinib

| Species | Dose | Route | Cₘₐₓ | Tₘₐₓ (h) | t₁/₂ (h) |

| Mouse | 10 mg/kg | SC | ~200 ng/mL | - | - |

| Mouse | 50 mg/kg | SC | ~1400 ng/mL | - | - |

| Human (Healthy) | 2-10 mg | Oral | - | 0.75-1.0 | 5.9-7.4 |

| SC: Subcutaneous. Cₘₐₓ: Maximum concentration. Tₘₐₓ: Time to maximum concentration. t₁/₂: Half-life.[5][6] |

Table 3: In Vivo Efficacy of this compound in a Murine Model of MPLW515L-Induced Myelofibrosis

| Treatment Group | Outcome | Result |

| This compound | Survival | Improved survival compared to vehicle |

| This compound | White Blood Cell Count | Normalized |

| This compound | Platelet Count | Normalized |

| This compound | Extramedullary Hematopoiesis | Markedly reduced |

| This compound | Bone Marrow Fibrosis | Markedly reduced |

| Data from a murine bone marrow transplantation model with MPLW515L-transduced cells.[6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound in the context of MPNs.

Cell Viability Assay (MTS Assay)

This protocol is a general representation for assessing the effect of this compound on the viability of MPN-derived cell lines (e.g., HEL, SET-2).

Protocol Details:

-

Cell Seeding: MPN cell lines (e.g., HEL cells, which are homozygous for the JAK2V617F mutation) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Addition: After 24 hours of incubation to allow for cell adherence and recovery, cells are treated with a serial dilution of this compound (Baricitinib) or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a further 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Final Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Western Blotting for Phospho-STAT Inhibition

This protocol outlines the procedure to detect the inhibition of cytokine-induced STAT phosphorylation by this compound.

Protocol Details:

-

Cell Culture and Treatment: MPN cells are cultured to 70-80% confluency. Cells are then serum-starved for 4-6 hours, followed by pre-treatment with various concentrations of this compound for 1-2 hours.

-

Cytokine Stimulation: Cells are stimulated with a relevant cytokine (e.g., IL-6 for STAT3 phosphorylation, or EPO for STAT5 phosphorylation) for 15-30 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) or phospho-STAT5 (Tyr694).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane is stripped and re-probed with antibodies against total STAT3 or total STAT5, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[8][9]

Murine Model of MPLW515L-Induced Myelofibrosis

This in vivo model was instrumental in demonstrating the preclinical efficacy of this compound in a non-JAK2V617F driven MPN.[6][7]

Protocol Details:

-

Donor Mice and Cell Isolation: Donor mice are treated with 5-fluorouracil to enrich for hematopoietic progenitor cells. Bone marrow is harvested from these mice.

-

Retroviral Transduction: Isolated bone marrow cells are transduced with a retrovirus encoding the human MPLW515L mutation.

-

Recipient Mice and Transplantation: Recipient mice are lethally irradiated to ablate their native hematopoietic system. The transduced bone marrow cells are then transplanted into the recipient mice via tail vein injection.

-

Disease Development and Treatment: The mice develop a myeloproliferative phenotype characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis. Once the disease is established, mice are treated orally with this compound or vehicle control.

-

Monitoring and Endpoint Analysis: Disease progression is monitored by regular blood counts and measurement of spleen size. At the end of the study, tissues are harvested for histological analysis of bone marrow fibrosis and extramedullary hematopoiesis. Survival is also a key endpoint.[6][7][10]

Clinical Development and Future Perspectives

The development history of this compound reveals a strategic pivot away from MPNs and towards inflammatory and autoimmune diseases.[2][3][11] The compound, under the name Baricitinib, underwent extensive clinical trials for rheumatoid arthritis, leading to its approval for this indication.[2][3] Subsequently, its efficacy has been demonstrated in other conditions like atopic dermatitis and alopecia areata.[12]

Despite the compelling preclinical rationale and positive data in MPN models, there is a conspicuous absence of large-scale clinical trials of Baricitinib for myelofibrosis, polycythemia vera, or essential thrombocythemia. This suggests that while the compound demonstrated biological activity against the core pathology of MPNs, strategic decisions, possibly related to the competitive landscape, the development of other JAK inhibitors like ruxolitinib by the same company (Incyte), or the perceived therapeutic window in MPNs versus inflammatory diseases, led to its development being prioritized for the latter.

Conclusion

This compound (Baricitinib) is a potent JAK1/JAK2 inhibitor with a clear mechanism of action that is highly relevant to the pathophysiology of myeloproliferative neoplasms. Preclinical studies have demonstrated its ability to inhibit the constitutively active JAK-STAT signaling in MPN models, leading to reduced cell proliferation and amelioration of disease phenotypes in vivo. However, the clinical development of this compound for MPNs has not been pursued with the same vigor as for inflammatory conditions. This technical guide provides a comprehensive summary of the foundational preclinical work on this compound in MPNs, offering valuable insights for researchers and drug development professionals interested in the continued exploration of JAK inhibitors for these hematological malignancies. The preclinical success of this compound underscores the therapeutic potential of targeting the JAK-STAT pathway in MPNs, a strategy that has been clinically validated by other agents in the same class.

References

- 1. drugs.com [drugs.com]

- 2. Baricitinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baricitinib - Wikipedia [en.wikipedia.org]

- 4. Baricitinib - Eli Lilly and Company/Incyte Corporation - AdisInsight [adisinsight.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dls.com [dls.com]

- 10. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lilly Discontinues Development of Olumiant® for Lupus | Lupus Foundation of America [lupus.org]

- 12. dermnetnz.org [dermnetnz.org]

INCB16562: A Technical Guide to its Inhibition of IL-6 Induced STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and experimental validation of INCB16562, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, in the context of Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Introduction to this compound and the IL-6/JAK/STAT3 Pathway

The IL-6/JAK/STAT3 signaling pathway is a critical regulator of numerous cellular processes, including inflammation, immune response, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases, particularly in hematological malignancies like multiple myeloma.[2][3] In this pathway, the binding of the cytokine IL-6 to its receptor initiates the activation of associated JAKs.[1] These activated kinases then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, which can promote tumor growth and survival.[4][5]

This compound is a novel, orally bioavailable small-molecule inhibitor of JAK1 and JAK2.[2][6] Its selectivity for JAK1 and JAK2 over other kinases, such as JAK3, makes it a targeted therapeutic agent.[6] By inhibiting JAK1 and JAK2, this compound effectively blocks the downstream phosphorylation of STAT3, thereby disrupting the pro-survival signaling cascade initiated by IL-6.[2][6] This guide will delve into the specifics of this inhibitory action.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration (IC50) against JAK enzymes and its effect on cell proliferation.

Table 1: Enzymatic Potency of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 0.25 |

| JAK3 | 10.1 |

| TYK2 | 2.7 |

| Data sourced from enzymatic assays using recombinant proteins of the catalytic domains of each human JAK family member. Assays were performed at an ATP concentration equivalent to the Km for each enzyme.[6] |

Table 2: Cellular Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Assay | IC50 (nM) | Notes |

| INA-6 | Cell Proliferation (IL-6 dependent) | 191 ± 50 | Average from 20 independent assays. |

| MM1.S | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |

| H929 | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |

| U266 | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |

| RPMI8226 | IL-6 Induced p-STAT3 Inhibition | Potent, dose-dependent | - |

| Data compiled from studies on various multiple myeloma cell lines demonstrating the potent inhibitory effect of this compound on both cell growth and the specific molecular event of STAT3 phosphorylation.[6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on IL-6 induced STAT3 phosphorylation.

Cell Culture and Treatment

-

Cell Lines:

-

INA-6 (IL-6 dependent human multiple myeloma cell line)

-

MM1.S, H929, U266, RPMI8226 (human multiple myeloma cell lines)

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. For INA-6 cells, the medium is additionally supplemented with 1 ng/mL recombinant human IL-6.

-

IL-6 Stimulation and this compound Inhibition:

-

Cells are seeded in appropriate culture plates and, where applicable, starved of IL-6 for a period of 4-6 hours prior to the experiment.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or vehicle (DMSO) for 1-3 hours.

-

Following pre-treatment, cells are stimulated with recombinant human IL-6 (typically 1-10 ng/mL) for a short duration (e.g., 10-30 minutes) to induce STAT3 phosphorylation.[7]

-

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mmol/L Tris-HCl pH 8.0, 150 mmol/L NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mmol/L PMSF, 1 mmol/L Na3VO4, and a protease inhibitor cocktail).[8]

-

Lysates are incubated on ice for 20 minutes and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

The supernatant (total cell lysate) is collected, and protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (20-40 µg) are resolved on a 4-12% SDS-polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).

-

The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with a primary antibody for total STAT3 and a loading control such as β-actin or GAPDH.[5]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological and experimental processes.

Figure 1: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Figure 2: General experimental workflow for Western blot analysis of STAT3 phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of JAK1 and JAK2, which demonstrates significant efficacy in blocking the IL-6 induced phosphorylation of STAT3. The data presented in this guide highlight its low nanomolar enzymatic potency and its effectiveness in cellular models of multiple myeloma. The detailed experimental protocols provide a framework for researchers to investigate and validate the effects of this compound and similar compounds. The visualizations offer a clear understanding of the molecular mechanism and the experimental procedures involved. This comprehensive overview serves as a valuable resource for professionals in the fields of cancer research and drug development, facilitating further investigation into the therapeutic potential of targeting the JAK/STAT pathway.

References

- 1. anygenes.com [anygenes.com]

- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. B7-H3 silencing increases paclitaxel sensitivity by abrogating Jak2/Stat3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

INCB16562: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which INCB16562, a selective inhibitor of Janus kinase 1 (JAK1) and JAK2, induces apoptosis and cell cycle arrest in cancer cells, with a particular focus on multiple myeloma. The data and methodologies presented are based on preclinical studies that highlight the therapeutic potential of targeting the JAK/STAT signaling pathway.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor that demonstrates marked selectivity for JAK1 and JAK2 over JAK3.[1][2] In hematological malignancies like multiple myeloma, cytokines such as Interleukin-6 (IL-6) present in the bone marrow microenvironment play a crucial role in promoting tumor cell growth, survival, and drug resistance by activating the JAK/STAT signaling cascade.[1][2]

This compound exerts its anti-tumor effects by potently and dose-dependently inhibiting this pathway. By blocking the catalytic activity of JAK1 and JAK2, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][2] This disruption of JAK/STAT signaling is central to the induction of apoptosis and cell cycle modulation observed in cancer cells treated with this compound.

Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis in multiple myeloma cells, a process at least partially attributed to the suppression of the anti-apoptotic protein Mcl-1.[1][2] The inhibition of IL-6-induced STAT3 phosphorylation by this compound results in the downregulation of Mcl-1 expression, thereby promoting programmed cell death.[2] This is further evidenced by the activation of caspases, key executioners of apoptosis.

Quantitative Analysis of Apoptosis

The pro-apoptotic effects of this compound on the IL-6-dependent INA-6 multiple myeloma cell line are summarized below.

| Concentration of this compound | % Annexin V Positive Cells | Caspase-3/7 Activation (Fold Change) | Caspase-8 Activation (Fold Change) | Caspase-9 Activation (Fold Change) |

| Control (DMSO) | Baseline | 1.0 | 1.0 | 1.0 |

| 0.4 µM | Increased | ~2.5 | ~1.5 | ~2.0 |

| 0.8 µM | Markedly Increased | ~4.0 | ~2.0 | ~3.5 |

| 1.6 µM | Substantially Increased | ~5.5 | ~2.5 | ~4.5 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound also causes a modest delay in the G2/M phase of the cell cycle in INA-6 cells.[1] This effect on cell cycle progression contributes to the overall anti-proliferative activity of the compound.

Cell Cycle Distribution Analysis

The table below illustrates the impact of this compound on the cell cycle distribution of INA-6 cells following a 20-hour incubation period.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55% | 35% | 10% |

| This compound (0.8 µM) | 45% | 30% | 25% |

Percentages are approximated from the provided cell cycle analysis data.[1]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of these findings are provided below.

Apoptosis Analysis

1. Annexin V/PI Staining:

-

Cell Line: INA-6 (IL-6 dependent multiple myeloma cells).

-

Culture Conditions: Cells were cultured in the presence of 1 ng/mL of IL-6.

-

Treatment: Cells were seeded in 6-well or 96-well plates and treated with various concentrations of this compound or DMSO (vehicle control).

-

Incubation: 24 hours at 37°C in a 5% CO2 atmosphere.

-

Staining: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Stained cells were analyzed by flow cytometry to determine the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

2. Caspase Activation Assays:

-

Assay Kits: Commercially available caspase activity assays (e.g., Caspase-Glo® 3/7, 8, and 9 Assays) were used.

-

Procedure: Following the 24-hour treatment with this compound as described above, the appropriate caspase assay reagent was added to the cell cultures.

-

Measurement: Luminescence, indicative of caspase activity, was measured using a luminometer. Data was normalized to the DMSO control to determine the fold change in caspase activation.

Cell Cycle Analysis

-

Cell Line: INA-6 cells.

-

Culture Conditions: Maintained with 1 ng/mL of IL-6.

-

Treatment: Cells were incubated with 0.8 µM of this compound for 20 hours.

-

Fixation and Staining: Cells were harvested, washed, and fixed. Subsequently, they were stained with Propidium Iodide (PI) to label the cellular DNA.

-

Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Therapeutic Implications

The ability of this compound to induce apoptosis and modulate the cell cycle in multiple myeloma cells underscores the therapeutic potential of targeting the JAK/STAT pathway in this malignancy.[1] Furthermore, this compound has been shown to abrogate the protective effects of bone marrow stromal cells and sensitize myeloma cells to other anti-cancer agents such as dexamethasone, melphalan, and bortezomib.[2] These findings suggest that this compound, both as a monotherapy and in combination with other agents, could be a valuable addition to the treatment landscape for multiple myeloma.[1][2]

References

- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of INCB16562: A Technical Guide to a Selective JAK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB16562 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] Preclinical studies have demonstrated its efficacy in various hematological malignancies, including multiple myeloma and myeloproliferative neoplasms, by targeting the constitutively activated JAK/STAT signaling pathway.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative biochemical and cellular potency, kinase selectivity, and in vivo anti-tumor activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the catalytic domains of JAK1 and JAK2 kinases.[1] The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors binding to their cognate receptors. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation.[5][6][7][8] In many hematological malignancies, this pathway is aberrantly activated, driving tumor growth and survival.[1][3] this compound effectively inhibits this pathological signaling by blocking the phosphorylation of STAT proteins, such as STAT3 and STAT5.[1][4]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Biochemical Potency of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 0.25 |

| JAK3 | 10.1 |

| TYK2 | 2.7 |

| Data from enzymatic assays using recombinant human JAK catalytic domains at an ATP concentration equivalent to the Km for each enzyme.[1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 100 nM |

| Lck | 36-54% |

| Aurora-A | 36-54% |

| Alk | 36-54% |

| This compound showed minimal inhibition (<20%) against a panel of 33 other kinases at 100 nM.[1] |

Table 3: Cellular Activity of this compound in Lymphoma Cell Lines

| Cell Line | Histological Subtype | IC50 (µM) at 48 hours |

| TMD8 | ABC-DLBCL | ~1 |

| Other pSTAT3 negative cell lines | Various | 4.8 - 6.5 |

| Cell viability was assessed using an MTS assay. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

JAK Kinase Inhibition Assay

This protocol describes a method to determine the biochemical potency of this compound against JAK family kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains

-

This compound

-

ATP

-

Peptide substrate (e.g., IRS-1tide)

-

Kinase assay buffer

-

96-well plates

-

Plate reader capable of detecting luminescence or fluorescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the respective recombinant JAK enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP at a concentration equivalent to the Km for each specific JAK enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo® MAX, which generates a luminescent signal inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (MTS) Assay

This protocol outlines a colorimetric method to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Objective: To determine the IC50 of this compound in various cell lines.

Materials:

-

Cancer cell lines (e.g., INA-6, MM1.S, RPMI8226, H929, U266)

-

Cell culture medium and supplements

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound to a colored formazan product.[9]

-

Measure the absorbance of the formazan product at 490 nm using a plate reader.[9][10]

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates to confirm the on-target activity of this compound.

Objective: To assess the dose-dependent inhibition of cytokine-induced STAT3 phosphorylation by this compound.

Materials:

-

Cancer cell lines (e.g., INA-6)

-

Cytokine (e.g., IL-6)

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 3 hours), followed by stimulation with a cytokine like IL-6.[1]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against p-STAT3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Multiple Myeloma Xenograft Model

This protocol describes the establishment of a human multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of orally administered this compound in a mouse model of multiple myeloma.

Materials:

-

Human multiple myeloma cell line (e.g., INA-6.Tu1)

-

Immunocompromised mice (e.g., SCID or NOD/SCID)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with welfare regulations

Procedure:

-

Subcutaneously or intravenously inject the human multiple myeloma cells into the immunocompromised mice.

-

Monitor the mice for tumor establishment. For subcutaneous models, tumors are measured regularly with calipers.

-

Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 5, 25, 75 mg/kg) or the vehicle control according to a predetermined schedule.[1]

-

Monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as Western blotting for p-STAT3, to confirm target engagement in vivo.[1]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for hematological malignancies. Its potent and selective inhibition of JAK1 and JAK2 leads to the effective suppression of the aberrant JAK/STAT signaling that drives tumor growth and survival. The in vitro and in vivo studies demonstrate significant anti-tumor activity at well-tolerated doses. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other JAK inhibitors.

References

- 1. This compound, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Efficacy of the JAK2 inhibitor this compound in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cohesionbio.com [cohesionbio.com]

- 10. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for INCB16562 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract